![molecular formula C16H21NO3 B5667613 7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5667613.png)
7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane often involves alkylation and spirocyclization reactions. For instance, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes via alkylation of pyrrolidine enamine, indicating a method that could potentially apply to our compound of interest (Brubaker & Colley, 1986). Similarly, Ogurtsov and Rakitin (2020) developed a synthesis for 8-oxa-2-azaspiro[4.5]decane, suggesting a pathway that might be relevant for synthesizing the compound , highlighting the versatility and complexity in synthesizing such spirocyclic compounds (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of compounds within the 2-oxa-7-azaspiro[4.5]decane family often features a combination of spirocyclic frameworks with various substituents that influence their properties and reactivity. Wang et al. (2011) described the crystal structure of a related compound, providing insight into the potential molecular geometry and conformations of 7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane derivatives can be diverse, depending on the functional groups present. Zhang et al. (2023) discussed the electrophilic halospirocyclization of N-benzylacrylamides, which could be a relevant reaction for modifying compounds with a similar spirocyclic framework, suggesting a route for functionalization (Zhang et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of spirocyclic compounds are influenced by their molecular structure. The crystal structure analysis by Wang et al. (2011) offers a glimpse into the potential physical properties of similar compounds, including insights into their crystalline form and stability (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of 7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane derivatives are closely tied to their reactivity towards various reagents and conditions. The work by Zhang et al. (2023) on electrophilic spirocyclization represents an example of how the compound's chemical properties might be explored for synthetic and functionalization purposes (Zhang et al., 2023).
properties
IUPAC Name |
9-(1,3-benzodioxol-5-ylmethyl)-2-oxa-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-16(5-7-18-11-16)10-17(6-1)9-13-2-3-14-15(8-13)20-12-19-14/h2-3,8H,1,4-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVINRLMKRGPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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